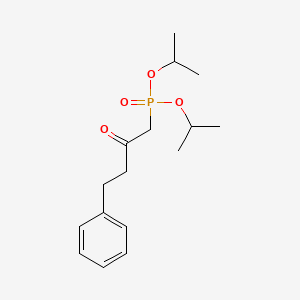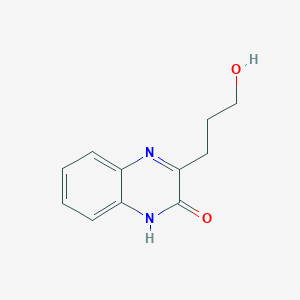
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one is an organic compound with a complex structure, characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the halogenation of a phenyl ring, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the formation of the ethanone group via Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(5-Amino-4-bromo-2-chloro-phenyl)-methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-(5-Amino-4-bromo-2-chloro-phenyl)-propane: Similar structure but with a propane group instead of an ethanone group.
Uniqueness
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both halogen and amino groups on the phenyl ring allows for diverse chemical modifications and interactions.
Properties
Molecular Formula |
C8H7BrClNO |
|---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
1-(5-amino-4-bromo-2-chlorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrClNO/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,11H2,1H3 |
InChI Key |
KBFVMVHOIHFWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(7-Methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B8308990.png)






![Pyrrolidine-2-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide](/img/structure/B8309043.png)
